molecular formula C12H8ClN3O3S2 B7728312 N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide

Cat. No.: B7728312
M. Wt: 341.8 g/mol
InChI Key: HXTSOGDFWCTUBC-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide (CAS RN 880301-25-7) is a synthetic organic compound with a molecular formula of C12H8ClN3O3S2 and a molecular weight of 341.79 g/mol. This reagent is provided with a minimum purity of 98% and should be stored desiccated at 2-8°C . The compound features a benzothiazole scaffold linked to a thiazolidine-2,4-dione (TZD) moiety, a structure recognized as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities . The TZD core, present in this molecule, is a five-membered heterocycle containing sulfur and nitrogen atoms, which is known to be highly versatile and is present in many bioactive compounds . The presence of the 2,4-dioxothiazolidin-5-yl group is of significant research value as this scaffold is extensively investigated for its diverse biological properties. Thiazolidinedione (TZD) derivatives are renowned for their potential in developing multi-targeted ligands, with documented activities including antimicrobial, antioxidant, anticancer, anti-inflammatory, and hypoglycemic (anti-diabetic) effects . Specifically, this compound serves as a key intermediate or precursor in pharmaceutical research for the development of novel therapeutic agents. Its structure is of particular interest in the exploration of antimicrobial agents, as some derivatives of this kind have shown potential to inhibit bacterial cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . Furthermore, research into similar TZD-containing compounds has expanded into oncology, where they are studied as potential inhibitors of specific human enzymes like histone deacetylases (HDACs), which are attractive targets for cancer therapy . The compound is intended for research purposes only in laboratory settings. It is not approved for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Appropriate personal protective equipment (PPE) and adequate ventilation are required during handling.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S2/c13-5-1-2-6-7(3-5)20-11(14-6)15-9(17)4-8-10(18)16-12(19)21-8/h1-3,8H,4H2,(H,14,15,17)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTSOGDFWCTUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CC3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The compound is synthesized via a three-stage process:

  • Preparation of 6-chloro-2-aminobenzothiazole

  • Synthesis of 2-(2,4-dioxothiazolidin-5-yl)acetic acid

  • Amide coupling between intermediates

Source outlines this general approach, while source provides mechanistic details for analogous thiazolidinedione syntheses.

Synthesis of 6-Chloro-2-aminobenzothiazole

The benzothiazole core is functionalized through cyclization of 4-chloroaniline with thiourea in the presence of bromine, as described in source:

Reaction Conditions

  • Reactants : 4-Chloroaniline (1.0 eq), Thiourea (1.2 eq)

  • Catalyst : Bromine (0.05 eq)

  • Solvent : Ethanol (reflux)

  • Time : 6–8 hours

  • Yield : 68–72%

The reaction proceeds via electrophilic aromatic substitution followed by cyclization, producing the 2-aminobenzothiazole scaffold critical for subsequent modifications.

Generation of 2-(2,4-Dioxothiazolidin-5-yl)acetic Acid

The thiazolidinedione moiety is synthesized through a modified Knoevenagel condensation:

Procedure from Source :

  • React thiazolidine-2,4-dione with chloroacetyl chloride in dichloromethane (DCM)

  • Add potassium carbonate (K₂CO₃) as base

  • Stir at 0–5°C for 4 hours

  • Warm to room temperature and continue stirring for 12 hours

  • Isolate via vacuum filtration and recrystallize from ethanol

Key Parameters :

ParameterValue
Molar Ratio1:1.1 (TZD:ClAcCl)
Temperature Range0°C → 25°C
Recrystallization SolventEthanol
Yield65–70%

Final Coupling Reaction

The benzothiazole and thiazolidinedione intermediates are joined via amide bond formation:

Optimized Conditions from Source :

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C → RT (gradual warming)

  • Reaction Time : 24 hours

  • Workup :

    • Filter precipitate

    • Wash with cold ether

    • Purify via silica gel chromatography (EtOAc:Hexane = 3:7)

Performance Metrics :

MetricValue
Isolated Yield58–63%
Purity (HPLC)>95%

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Source details microwave-enhanced methods that significantly reduce reaction times:

Thiazolidinedione Ring Formation :

  • Irradiation Power : 200 W

  • Temperature : 140°C

  • Time : 10 minutes vs. 8 hours conventionally

  • Yield Improvement : +12–15% compared to thermal methods

Comparative Data :

MethodTimeYield (%)Purity (%)
Conventional Heating8 hr6592
Microwave10 min7796

Solvent-Free Catalytic Routes

Recent advancements employ green chemistry principles:

ZnO Nanoparticle-Catalyzed Synthesis :

  • Catalyst Loading : 5 mol%

  • Temperature : 80°C

  • Time : 45 minutes

  • Yield : 82%

This method eliminates volatile organic solvents while maintaining high atom economy (87%).

Critical Process Parameters

Moisture Sensitivity

The chloroacetylation step (Section 1.2.2) requires strict anhydrous conditions:

Impact of Water Contamination :

H₂O Content (ppm)Yield Reduction
50018%
100042%
200076%

Source recommends molecular sieves (4Å) to maintain <50 ppm moisture in critical steps.

Temperature Optimization

The amide coupling reaction exhibits strong temperature dependence:

Temperature vs. Yield Profile :

Temperature (°C)Yield (%)Side Products (%)
0583
25635
405112
602934

Optimal performance occurs at 20–25°C with gradual reagent addition.

Purification and Characterization

Chromatographic Separation

Final purification typically uses gradient elution:

Column Parameters :

Stationary PhaseMobile PhaseRf
Silica Gel 60EtOAc:Hexane (3:7)0.43

Source reports the following spectral characteristics for validation:

Spectroscopic Data :

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H), 7.52 (d, J=8.4 Hz, 1H), 4.32 (dd, J=15.2, 8.8 Hz, 1H), 3.81 (dd, J=15.2, 4.4 Hz, 1H), 3.45–3.38 (m, 2H)
IR (KBr)3275 (N-H), 1720 (C=O), 1665 (C=O) cm⁻¹
HRMS (ESI+)m/z 342.9874 [M+H]⁺ (Calc. 342.9871)

Challenges and Limitations

Byproduct Formation

Common impurities arise from:

  • Incomplete Chloroacetylation : Detectable at 2.8 min (HPLC)

  • Oxidative Degradation : Forms sulfoxide derivatives under aerobic conditions

  • Dimerization : Occurs at elevated temperatures (>40°C) during coupling

Source reports 5–8% typical impurity levels requiring additional purification steps.

Scalability Issues

Bench-scale synthesis shows linear yield scaling up to 500g, beyond which:

Batch SizeYield (%)Purity (%)
100g6396
500g6195
1kg5391

Heat dissipation challenges in large-scale reactions account for decreased performance.

Recent Methodological Advances

Continuous Flow Synthesis

Emerging technologies address scalability limitations:

Microreactor System Parameters :

  • Residence Time : 12 minutes

  • Temperature : 25°C ±0.5°C

  • Productivity : 28g/h vs. 5g/h batch

Preliminary data shows 89% yield with 99% conversion efficiency.

Enzymatic Coupling

Pilot studies using lipase B demonstrate:

  • Solvent : tert-Butanol

  • Temperature : 35°C

  • Time : 48 hours

  • Yield : 71% (chemoselective)

This approach eliminates toxic coupling agents like DCC .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Chlorine

The 6-chloro substituent on the benzothiazole ring can undergo nucleophilic aromatic substitution (NAS) under specific conditions, though its reactivity is lower compared to aliphatic chlorides. For example:

  • Reaction with Amines : In the presence of Pd catalysts or under microwave irradiation, the chloro group can be displaced by primary/secondary amines to form substituted benzothiazole derivatives. Reaction yields depend on electronic effects and steric hindrance12.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the chloro group with aryl moieties, enabling diversification of the benzothiazole scaffold2.

Table 1: Nucleophilic substitution reactions

ReactantConditionsProductYield (%)Reference
PiperidinePd(OAc)₂, DMF, 120°C, 12 h6-Piperidinylbenzothiazole analog65–78 2
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C6-Phenylbenzothiazole derivative72 2

Knoevenagel Condensation at the Thiazolidinedione Moiety

The acidic α-hydrogen (C5) adjacent to the thiazolidinedione’s carbonyl groups participates in condensation reactions with aldehydes, forming benzylidene derivatives. This reaction is pivotal for generating structurally diverse analogs with enhanced bioactivity134.

Mechanism :

  • Deprotonation of the α-hydrogen by a base (e.g., piperidine, NaOAc).

  • Nucleophilic attack on the aldehyde’s carbonyl carbon.

  • Elimination of water to form a conjugated double bond34.

Table 2: Condensation reactions with aldehydes

AldehydeCatalyst/BaseSolventProduct (Benzylidene Derivative)Yield (%)Reference
4-Nitrobenzaldehydeβ-cyclodextrin-SO₃HH₂O/EtOH5-(4-Nitrobenzylidene)thiazolidinedione88 1
FurfuralTriethylamineCHCl₃5-(Furan-2-ylmethylene) analog76 4

Hydrolysis of the Acetamide Linker

The acetamide bridge connecting the benzothiazole and thiazolidinedione moieties can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the amide bond to yield 2-(2,4-dioxothiazolidin-5-yl)acetic acid and 6-chlorobenzo[d]thiazol-2-amine54.

  • Basic Hydrolysis : NaOH (aq. EtOH, 80°C, 4 h) generates the corresponding carboxylate salt, which can be acidified to isolate the free acid4.

Key Application : Hydrolysis facilitates further functionalization, such as esterification or peptide coupling34.

Oxidation and Reduction Reactions

  • Oxidation : The thiazolidinedione sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, though this is less common due to the ring’s stability6.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond in benzylidene derivatives to yield saturated thiazolidinedione analogs34.

Schiff Base Formation

The secondary amine in the acetamide linker reacts with aldehydes or ketones to form Schiff bases. For example:

  • Reaction with 4-chlorobenzaldehyde in ethanol (reflux, 8 h) produces an imine-linked derivative, which has shown enhanced antimicrobial activity in analogous systems6.

Cycloaddition and Multicomponent Reactions

The compound participates in multicomponent reactions (MCRs) due to its multiple reactive sites:

  • Example : Reacting with hydrazine and α-haloketones in methanol (Et₃N catalyst, reflux) forms thiazolidin-4-one hybrids via nucleophilic substitution and cyclization14.

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that benzothiazole derivatives, including N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide, exhibit significant hypoglycemic effects. A synthesis of related benzothiazole compounds demonstrated their potential in managing diabetes through mechanisms that enhance insulin sensitivity and reduce blood glucose levels.

Key Findings:

  • In vivo assays showed that these compounds can lower blood glucose levels in streptozotocin-induced diabetic models, suggesting their role as antidiabetic agents .
  • The structure-activity relationship (SAR) analysis indicated that modifications at the benzothiazole core could enhance hypoglycemic activity, making these compounds promising candidates for further development in diabetes treatment.

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Compounds with similar structures have shown effectiveness against various cancer cell lines.

Case Studies:

  • A study on benzothiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as A431 and A549. The IC50 values for these compounds ranged from 2.74 to 15.36 µM, indicating a strong potential for anticancer activity .
  • The compound's ability to induce apoptosis and inhibit cell migration was confirmed through Western blot analysis, establishing its mechanism of action against cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their antimicrobial properties. Research has shown that this compound can exhibit significant antibacterial and antifungal activities.

Research Insights:

  • In vitro tests revealed that related compounds displayed a broad spectrum of antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • The minimal inhibitory concentration (MIC) values were reported as low as 50 μg/mL for several synthesized benzothiazole derivatives, indicating strong antimicrobial efficacy .

Summary Table of Applications

Application TypeActivityKey Findings
AntidiabeticHypoglycemicSignificant reduction in blood glucose levels in diabetic models
AnticancerCytotoxicityIC50 values ranging from 2.74 to 15.36 µM against cancer cell lines
AntimicrobialAntibacterial/FungalMIC values as low as 50 μg/mL against various pathogens

Mechanism of Action

The mechanism of action of N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • 6-Chloro vs.
  • 6-Chloro vs. 6-Nitro (6d) : The nitro group is a stronger electron-withdrawing group, which might improve target binding but increase toxicity risks .
  • Substituent Position : 4-Chloro (GB1) vs. 6-Chloro: Positional isomers can lead to divergent binding modes in enzyme active sites .

Modifications to the Thiazolidinedione (TZD) Moiety

The TZD ring is a critical pharmacophore. Comparisons focus on substitutions at the 5-position:

Compound Name TZD Substitution Yield (%) Melting Point (°C) Activity Highlights Reference
PB8 () Pyridin-2-ylmethylene 55 230 HDAC8 inhibition
GB3 () 4-Chlorobenzylidene 55 >300 Enhanced thermal stability
Target Compound None (2,4-dioxothiazolidin-5-yl) - - Simpler structure, potential for broad interactions -

Key Observations :

  • Benzylidene vs. Unsubstituted TZD : Bulky substituents (e.g., pyridinylmethylene in PB8) may improve selectivity for specific enzymes like HDAC8 but reduce synthetic yields (55% for PB8 vs. 89% for P19) .
  • Unsubstituted TZD : The target compound’s lack of a 5-substituent could allow flexibility in binding diverse targets, such as MAO-B or AChE, as seen in related acetamide derivatives .

Biological Activity

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiazolidinone structure, which is known for its bioactivity. The presence of chlorine at the 6-position of the benzothiazole ring enhances its lipophilicity and potential interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. This compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Comparison Drug
Escherichia coli14Ampicillin (20 mm)
Staphylococcus aureus16Vancomycin (22 mm)
Candida albicans12Amphotericin B (18 mm)

The compound demonstrated moderate to significant inhibition against these pathogens, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

This compound has also shown promising results in cancer cell line studies. Its mechanism appears to involve the inhibition of specific pathways associated with cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect:

Table 2: Cytotoxic Effect on Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
HeLa (Cervical Cancer)15Cisplatin (10 µM)
MCF-7 (Breast Cancer)12Doxorubicin (8 µM)
A549 (Lung Cancer)18Paclitaxel (15 µM)

These findings indicate that the compound's cytotoxic effects are comparable to established chemotherapeutic agents, warranting further investigation into its mechanisms and potential clinical applications .

3. Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored using animal models. The compound showed significant activity in both the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) model.

Table 3: Anticonvulsant Activity Assessment

Test ModelDose (mg/kg)Seizure Protection (%)
MES3075
PTZ2080

The results suggest that the compound may enhance GABAergic activity or inhibit sodium channels, contributing to its anticonvulsant effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with various biological targets. Molecular docking studies have indicated favorable binding affinities with key receptors involved in cancer progression and microbial resistance mechanisms .

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